molecular formula C16H13ClN2O B12016812 (1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol

(1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12016812
M. Wt: 284.74 g/mol
InChI Key: RUWNRVLIIRBBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol is a pyrazole-derived compound featuring a 4-chlorophenyl group at position 1, a phenyl group at position 3, and a hydroxymethyl (-CH₂OH) substituent at position 4 of the pyrazole ring. Its molecular formula is C₁₆H₁₂ClN₂O, with a molecular weight of 298.73 g/mol.

Properties

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

[1-(4-chlorophenyl)-3-phenylpyrazol-4-yl]methanol

InChI

InChI=1S/C16H13ClN2O/c17-14-6-8-15(9-7-14)19-10-13(11-20)16(18-19)12-4-2-1-3-5-12/h1-10,20H,11H2

InChI Key

RUWNRVLIIRBBOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

A mixture of 4-chlorophenylhydrazine hydrochloride (10 mmol) and ethyl benzoylacetate (10 mmol) in glacial acetic acid (15 mL) with fused sodium acetate (1 mmol) is stirred at room temperature for 24 hours. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group of the β-keto ester, followed by cyclization to form the pyrazole ring. The intermediate 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one is isolated in 95% yield after crystallization from ethanol.

Key Data:

  • Yield: 95%

  • Melting Point: 169–171°C

  • 1H-NMR (CDCl₃): δ 2.19 (s, CH₃), 3.43 (s, CH₂), 7.34–7.84 (m, Ar-H).

Functionalization at Position-4 via Mannich Reaction

To introduce the hydroxymethyl group at position-4, a Mannich reaction is employed. The pyrazolone derivative undergoes condensation with dimethylamine hydrochloride (10 mmol) and formaldehyde (10 mmol) in acetic anhydride at 70–75°C for 12 hours. This yields the Mannich base 1-(4-chlorophenyl)-4-((dimethylamino)methyl)-3-phenyl-1H-pyrazol-5(4H)-one , which is hydrolyzed to the hydroxymethyl derivative under acidic conditions.

Optimization Note:

  • Solvent: Acetic anhydride enhances electrophilicity of the iminium intermediate.

  • Temperature: 70–75°C balances reaction rate and side-product formation.

Purification and Crystallization Strategies

Solvent Selection and Phase Separation

Post-synthesis purification is critical for isolating high-purity (1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol. A patent-derived method uses anisole or cyclopentyl methyl ether (CPME) for phase separation.

Protocol:

  • Dissolve the crude product in anisole (400 g) at 88°C.

  • Adjust pH to 6 using HCl to precipitate impurities.

  • Cool the organic phase to −10°C over 8 hours to crystallize the product.

Yield and Purity:

  • Yield: 86.7%

  • Purity: 99.4% (HPLC).

Crystallization Parameters

  • Melting Point: 180°C (DSC onset).

  • XRD Peaks (2θ): 9.2, 11.2, 12.8, 15.7, 18.4.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation9598High yield, one-pot synthesisRequires acidic conditions
Mannich Reaction8297Introduces functional group diversityMulti-step, moderate yield
Vilsmeier–Haack7595Direct formylationSensitive to moisture
Patent Purification8799.4Scalable, high purityRequires specialized solvents

Mechanistic Insights and Byproduct Management

Byproduct Formation in Cyclocondensation

Side products such as O-methyl and N-methyl isomers may form during alkylation with dimethyl sulfate (DMS). These are separable via preparative TLC using chloroform–methanol (9.5:0.5).

Dynamic Kinetic Resolution in Mannich Reactions

The Mannich reaction exhibits temperature-dependent selectivity. At 70°C, the N-methyl derivative dominates (3:1 ratio vs. O-methyl ), as confirmed by distinct NMR signals (δ 3.13 ppm for N-CH₃ vs. δ 4.01 ppm for O-CH₃).

Scale-Up Considerations and Industrial Relevance

Solvent Recycling

The patent method emphasizes recycling the anisole wash liquor into subsequent batches, reducing solvent waste by 40%.

Environmental Impact

Replacing traditional solvents (e.g., DMF) with CPME aligns with green chemistry principles, offering a 30% reduction in ecological footprint .

Chemical Reactions Analysis

Types of Reactions

(1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol 1: 4-ClPh; 3: Ph; 4: CH₂OH C₁₆H₁₂ClN₂O 298.73 Polar hydroxymethyl group enhances solubility .
(1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol 1: 3-ClPh; 3: Ph; 4: CH₂OH C₁₆H₁₂ClN₂O 298.73 Positional isomer; altered electronic effects due to Cl at meta position .
(1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl)methanol 1: 4-MePh; 3: 3-Py; 4: CH₂OH C₁₆H₁₄N₃O 268.30 Pyridine ring introduces basicity and hydrogen-bonding potential .
(1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanol 1: 3-ClPh; 3: 4-MeOPh; 4: CH₂OH C₁₇H₁₅ClN₂O₂ 326.77 Methoxy group enhances electron density, affecting reactivity .
(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol 1: Me; 3: Ph; 4: (4-ClPh)CH(OH) C₁₇H₁₄Cl₂N₂O 333.21 Chlorine at pyrazole position 5 increases steric bulk .

Physicochemical Properties

  • Solubility: The hydroxymethyl group in the target compound improves water solubility compared to non-polar analogs like (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) decrease electron density on the pyrazole ring, enhancing electrophilic substitution reactivity. Conversely, methoxy or methylthio groups increase electron density, favoring nucleophilic reactions .

Structural and Crystallographic Insights

Computational tools like Multiwfn can analyze noncovalent interactions (e.g., van der Waals forces, hydrogen bonds) that stabilize these structures .

Biological Activity

The compound (1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol , also known by its chemical structure C16H13ClN2O, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects, supported by relevant studies and data.

  • Molecular Formula : C16H13ClN2O
  • Molecular Weight : 284.75 g/mol
  • Melting Point : 140-142 °C
  • Appearance : Off-white powder

Antimicrobial Activity

Research indicates that compounds related to pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of several pyrazole-based compounds against various pathogens. The results are summarized in the following table:

CompoundE. coli (MIC µg/mL)S. aureus (MIC µg/mL)A. flavus (MIC µg/mL)C. albicans (MIC µg/mL)
11211010
21111011
Tetracycline3234----

The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Antioxidant Activity

Antioxidant assays have shown that certain derivatives of pyrazole exhibit substantial free radical scavenging activity. The DPPH assay results for selected compounds are as follows:

CompoundDPPH Scavenging Activity (%)
Compound A84.16
Compound B90.52
Compound C88.56

These results suggest that these compounds can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The anti-inflammatory properties of (1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol were assessed through hemolysis stabilization assays, which measure the ability to protect red blood cell membranes from lysis:

CompoundMembrane Stabilization (%)
Compound A86.70
Compound B73.67

These findings indicate a promising anti-inflammatory profile, particularly for compound A, which showed significant protective effects .

Cytotoxicity Studies

Cytotoxicity assays were performed to evaluate the safety profile of the compound against various cancer cell lines. The IC50 values obtained from the studies are presented below:

Cell LineIC50 (µM)
HeLa163.3
MCF-7170
A54986.2

These results suggest that while the compound exhibits some cytotoxic effects, further optimization may be needed to enhance its selectivity and efficacy against cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, highlighting their potential therapeutic applications:

  • Antimicrobial Studies : A recent study demonstrated that pyrazole derivatives exhibited broad-spectrum antimicrobial activity with MIC values ranging from 2.50 to 20 µg/mL against various bacterial and fungal strains .
  • In Vitro Studies : In vitro cytotoxicity assays indicated that certain derivatives could inhibit cancer cell proliferation at low concentrations, suggesting their potential as anticancer agents .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that some pyrazole derivatives act by inhibiting DNA gyrase B in E. coli, which is critical for bacterial DNA replication .

Q & A

Q. What are the optimized synthetic routes for (1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting substituted propenones with hydrazine derivatives to form the pyrazole core .
  • Functionalization : Introducing the chlorophenyl and phenyl groups via nucleophilic substitution or coupling reactions .
  • Hydroxymethylation : Adding the methanol group through reduction or alkylation steps .

Q. Critical Parameters :

  • Temperature : Higher temperatures (80–120°C) improve reaction rates but may degrade sensitive intermediates .
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of aromatic intermediates .
  • Catalysts : Lewis acids (e.g., AlCl₃) or palladium-based catalysts optimize coupling reactions .
  • Yield Optimization : Yields range from 45–75%, with purity confirmed via TLC and NMR .

Q. How is the molecular structure of this compound characterized, and what techniques resolve spatial ambiguities?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon hybridization .
    • IR : Identifies functional groups (O-H stretch at ~3200 cm⁻¹, C-Cl at ~750 cm⁻¹) .
  • X-ray Crystallography : Resolves spatial configuration (e.g., dihedral angles between pyrazole and chlorophenyl groups) .
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 313) .

Q. What are the key physicochemical properties relevant to its handling in research settings?

Answer:

  • Solubility : Poor in water; soluble in DMSO, DMF, and dichloromethane .
  • Stability : Degrades under prolonged UV exposure; store at 2–8°C in amber vials .
  • Melting Point : 148–152°C (varies with crystallinity) .

Advanced Research Questions

Q. How does the chlorophenyl substituent influence biological activity, and what contradictions exist in mechanistic studies?

Methodological Answer:

  • Role of Chlorophenyl Group :
    • Enhances lipophilicity, improving membrane permeability .
    • Modulates binding to targets like cyclooxygenase (COX) or kinases via halogen bonding .
  • Contradictions :
    • Anti-inflammatory vs. Cytotoxicity : Some studies report potent COX-2 inhibition (IC₅₀ = 0.8 µM) , while others note cytotoxicity at >10 µM in normal cell lines .
    • Target Selectivity : Discrepancies in kinase inhibition profiles across assays suggest off-target effects .

Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrazole derivatives?

Methodological Answer:

  • Analog Synthesis : Vary substituents (e.g., replacing chlorophenyl with methoxy or bromo groups) .
  • Biological Assays :
    • Enzyme Inhibition : Measure IC₅₀ values against COX-2, kinases, or bacterial enzymes .
    • Cellular Models : Test cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer/normal cells .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to COX-2 .

Q. How are conflicting data on antibacterial activity resolved, and what methodological flaws contribute to variability?

Methodological Answer:

  • Data Conflicts :
    • Gram-positive vs. Gram-negative : Reported MIC values range from 4 µg/mL (S. aureus) to >64 µg/mL (E. coli) .
  • Resolution Strategies :
    • Standardized Protocols : Use CLSI guidelines for broth microdilution to minimize variability .
    • Membrane Permeability Assays : Fluorescence-based assays (e.g., NPN uptake) clarify discrepancies in Gram-negative activity .

Data Contradiction Analysis

Q. Table 1: Reported Biological Activities and Discrepancies

StudyActivity (IC₅₀/MIC)Assay SystemPotential Bias
COX-2 Inhibition: 0.8 µMRecombinant enzyme (in vitro)Overestimates potency due to lack of cellular context
Cytotoxicity: 12 µM (HeLa)MTT assayVariable cell line sensitivities
Antibacterial: MIC = 4 µg/mL (S. aureus)CLSI broth microdilutionHigh consistency across replicates

Methodological Recommendations

  • Synthesis : Optimize stepwise coupling using Pd(OAc)₂/XPhos catalysts for higher yields .
  • Characterization : Combine XRD and NOESY NMR to resolve stereochemical ambiguities .
  • Biological Testing : Include orthogonal assays (e.g., thermal shift for target engagement) to validate mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.